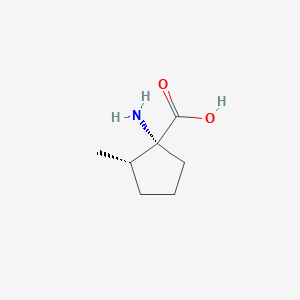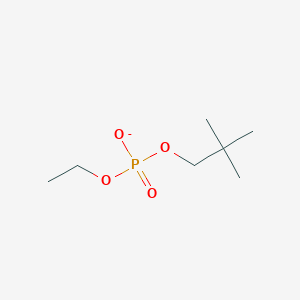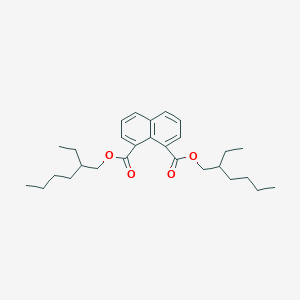![molecular formula C10H15OP B12565585 4-Methyl-2-[(propan-2-yl)phosphanyl]phenol CAS No. 197722-07-9](/img/structure/B12565585.png)
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol is an organic compound characterized by the presence of a phosphanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(propan-2-yl)phosphanyl]phenol typically involves the reaction of 4-methylphenol with a suitable phosphanyl reagent under controlled conditions. One common method involves the use of isopropylphosphine in the presence of a catalyst to facilitate the formation of the phosphanyl group on the phenol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(propan-2-yl)phosphanyl]phenol involves its interaction with specific molecular targets and pathways. The phosphanyl group can coordinate with metal ions, influencing various catalytic processes. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol: Lacks the phosphanyl group but shares the phenol structure.
2-Isopropylphenol: Contains an isopropyl group but lacks the phosphanyl group.
Phenylphosphine: Contains a phosphanyl group but lacks the phenol structure.
Uniqueness
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol is unique due to the presence of both the phosphanyl and phenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
197722-07-9 |
|---|---|
Molecular Formula |
C10H15OP |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylphosphanylphenol |
InChI |
InChI=1S/C10H15OP/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11-12H,1-3H3 |
InChI Key |
FZWIFEMXXSYPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)PC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
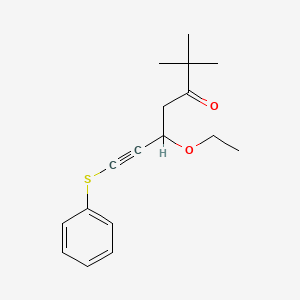

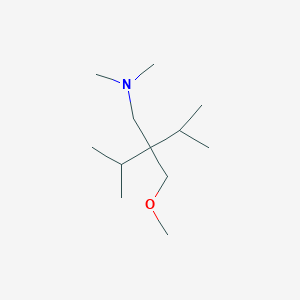
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
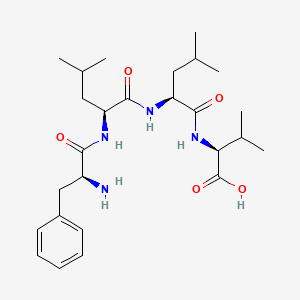
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)
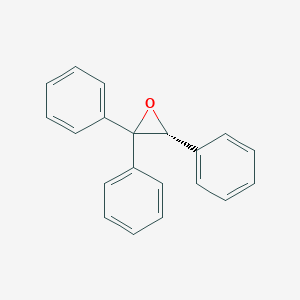
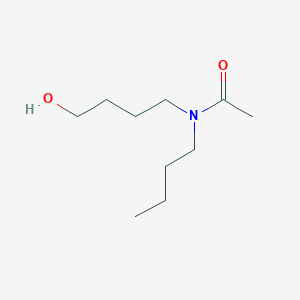
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)
